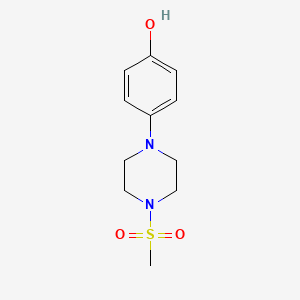

4-(4-(Methylsulfonyl)piperazin-1-yl)phenol

Descripción general

Descripción

“4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” is a chemical compound that has generated considerable attention in the field of scientific research due to its unique properties and potential applications. It belongs to the class of organic compounds known as n-arylpiperazines .

Molecular Structure Analysis

The molecular structure of “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” is represented by the formula C11H16N2O3S . The InChI code for this compound is 1S/C11H16N2O3S/c1-17(15,16)13-8-6-12(7-9-13)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” include a molecular weight of 256.33 . It is a solid substance .Aplicaciones Científicas De Investigación

General Properties

“4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” is a chemical compound with the CAS Number: 67915-03-1 and a molecular weight of 256.33 .

Potential Applications

Field

Summary

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” could potentially be used in the synthesis of piperazine derivatives .

Methods

The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Results

The synthesis of piperazine derivatives could lead to the development of new drugs and agrochemicals .

Field

Summary

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” could potentially be used in the development of new drugs .

Methods

The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

Results

The development of new drugs using this compound could potentially lead to improved pharmacokinetic properties .

Field

Summary

The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .

Methods

The compound could be incorporated into drug formulations aimed at treating these neurodegenerative disorders .

Results

While the specific outcomes would depend on the exact formulation and treatment regimen, the use of this compound could potentially improve the effectiveness of treatments for these conditions .

Summary

Piperazine derivatives are known to be used in antibiotic drugs such as Ciprofloxacin and Ofloxacin .

Methods

The compound could be incorporated into these antibiotic drugs to enhance their effectiveness .

Results

The use of this compound in antibiotic drugs could potentially lead to improved treatment outcomes for bacterial infections .

Field

Summary

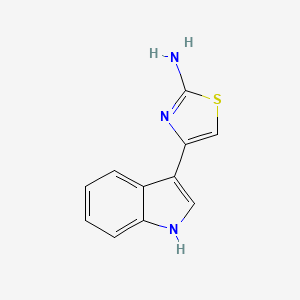

Certain indole derivatives, which could potentially include “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol”, have been reported as anti-Herpes Simplex virus-1 (HSV-1) compounds .

Methods

The compound could be incorporated into antiviral drugs aimed at treating HSV-1 infections .

Results

The use of this compound in antiviral drugs could potentially lead to improved treatment outcomes for HSV-1 infections .

Safety And Hazards

The safety information for “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

4-(4-methylsulfonylpiperazin-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-17(15,16)13-8-6-12(7-9-13)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANAAVQEGHRTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348689 | |

| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Methylsulfonyl)piperazin-1-yl)phenol | |

CAS RN |

67915-03-1 | |

| Record name | 4-[4-(Methylsulfonyl)-1-piperazinyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)